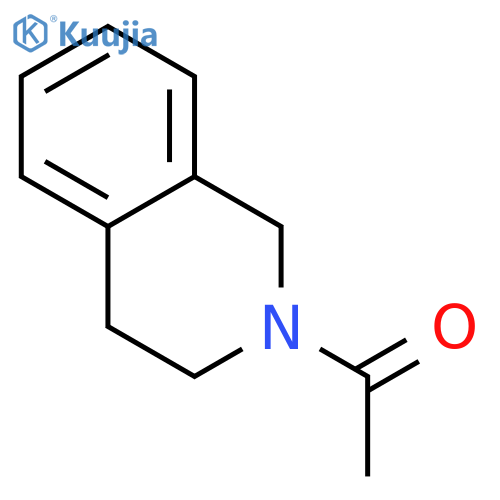

Cas no 14028-67-2 (1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one)

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 2-acetyl-1,2,3,4-tetrahydro-

- 1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

- 1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone

- 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- 1-acetyl-tetrahydroisoquinoline

- 2-acetyl-1,2,3,4-tetrahydro-isoquinoline

- 2-acetyl-3,4-dihydro-1-isoquinoline

- HMS1543A07

- N-Acetyl-1,2,3,4-tetrahydroisoquinoline

- 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

- 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

-

- MDL: MFCD01195301

- インチ: InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3

- InChIKey: JBPPSLURCSFQDH-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCC2=CC=CC=C2C1

計算された属性

- せいみつぶんしりょう: 175.10000

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 20.31000

- LogP: 1.52910

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one セキュリティ情報

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM239408-500mg |

1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone |

14028-67-2 | 97% | 500mg |

$*** | 2023-03-30 | |

| Chemenu | CM239408-250mg |

1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone |

14028-67-2 | 97% | 250mg |

$*** | 2023-03-30 | |

| Aaron | AR00AGMP-500mg |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 500mg |

$340.00 | 2025-01-23 | |

| Aaron | AR00AGMP-2.5g |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 2.5g |

$908.00 | 2023-12-16 | |

| Aaron | AR00AGMP-5g |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 5g |

$1330.00 | 2023-12-16 | |

| Aaron | AR00AGMP-250mg |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 250mg |

$192.00 | 2025-01-23 | |

| 1PlusChem | 1P00AGED-1g |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 1g |

$462.00 | 2025-02-25 | |

| OTAVAchemicals | 7112893478-100MG |

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |

14028-67-2 | 95% | 100MG |

$52 | 2023-07-10 | |

| 1PlusChem | 1P00AGED-10g |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 10g |

$1804.00 | 2023-12-21 | |

| Aaron | AR00AGMP-1g |

1-[3,4-Dihydroisoquinoline-2(1H)-yl]ethanone |

14028-67-2 | 95% | 1g |

$476.00 | 2025-01-23 |

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-oneに関する追加情報

Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro (CAS No. 14028-67-2)

Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro (CAS No. 14028-67-2) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, a group of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities and synthetic applications. The structure of Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro features a partially hydrogenated isoquinoline skeleton with an acetyl group attached at the 2-position. This unique structure contributes to its potential as a building block in drug discovery and as a precursor for more complex molecules.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of Isoquinoline derivatives, including Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro. One such approach involves the use of catalytic asymmetric hydrogenation to achieve high enantioselectivity in the formation of the tetrahydroisoquinoline core. This method not only enhances the efficiency of synthesis but also opens up new possibilities for the development of enantiomerically pure compounds with potential therapeutic applications.

The biological activity of Isoquinoline derivatives has been a focal point of research in recent years. Studies have demonstrated that Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro exhibits promising anti-inflammatory and anti-tumor properties. For instance, research published in *Nature Communications* highlighted its ability to inhibit specific kinase pathways involved in cancer cell proliferation. Additionally, its anti-inflammatory effects have been attributed to its modulation of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory responses.

In terms of industrial applications, Isoquinoline derivatives are increasingly being utilized as intermediates in the synthesis of bioactive compounds. For example, Isoquinoline-based scaffolds are being explored as potential leads for developing new antibiotics and antiviral agents. The integration of computational chemistry techniques with experimental studies has further accelerated this process by enabling researchers to predict and optimize the pharmacokinetic properties of these compounds.

Another area where Isoquinoline derivatives have shown promise is in the field of material science. Recent studies have investigated their potential as components in organic electronics and optoelectronic devices due to their unique electronic properties. For instance, films composed of Isoquinoline derivatives have demonstrated excellent charge transport characteristics under specific conditions.

Despite its numerous advantages and applications, further research is required to fully unlock the potential of Isoquinoline derivatives like Isoquinoline, 2-Acetyl-1,2,3,4-Tetrahydro (CAS No. 14028-67-2). Collaborative efforts between academic institutions and industry stakeholders are essential to drive innovation and translate these findings into practical solutions.

In conclusion, Isoquinoline derivatives, particularly Isoquinoline-based compounds, continue to be a cornerstone in modern chemical research due to their structural versatility and functional diversity. As scientific advancements continue to unfold, Isoquinoline derivatives will undoubtedly play an increasingly significant role in shaping the future of medicine and materials science.

14028-67-2 (1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one) 関連製品

- 380449-51-4(Melphalan Flufenamide)

- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)

- 4105-38-8(2',3',5'-Tri-O-acetyluridine)

- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)

- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)